3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one
CAS No.:
Cat. No.: VC18214817
Molecular Formula: C9H5BrF4O
Molecular Weight: 285.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF4O |
|---|---|
| Molecular Weight | 285.03 g/mol |
| IUPAC Name | 3-(3-bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one |
| Standard InChI | InChI=1S/C9H5BrF4O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
| Standard InChI Key | CIMPDVYOJLWENP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)CC(=O)C(F)(F)F |
Introduction
3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a brominated phenyl ring. This compound is notable for its potential applications in various fields such as medicinal chemistry and materials science due to its distinctive electronic properties imparted by the halogen substituents.
Synthesis and Applications
The synthesis of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-one typically involves several chemical reactions that introduce the bromine and fluorine substituents onto the phenyl ring and the trifluoropropanone moiety. This compound is valuable in both academic research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one | C9H5BrF4O | Similar structure with different bromine positioning |
| 3-Bromo-1,1,1-trifluoropropan-2-one | C6H4BrF3O | Lacks the additional fluorine on the phenyl ring |
| 4-(Trifluoromethyl)phenol | C7H4F3O | Contains a trifluoromethyl group but lacks bromination |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume